molecular formula C9H6N2O B11917372 2H-Pyrrolo[3,2-E]benzoxazole CAS No. 77482-56-5

2H-Pyrrolo[3,2-E]benzoxazole

Cat. No.: B11917372
CAS No.: 77482-56-5
M. Wt: 158.16 g/mol
InChI Key: PMOVBDKOOVMFPE-UHFFFAOYSA-N
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Description

2H-Oxazolo[4,5-e]indole: is a heterocyclic compound that features a fused ring system combining an oxazole and an indole moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The oxazole ring is known for its biological activity, while the indole ring is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Oxazolo[4,5-e]indole typically involves the construction of the oxazole ring followed by the formation of the indole moiety. One common method involves the condensation of an appropriate amino alcohol with a carboxylic acid derivative to form the oxazole ring. This is followed by cyclization with an indole precursor under acidic or basic conditions.

For example, the condensation of 2-aminophenol with glyoxylic acid can form the oxazole ring, which can then be cyclized with an indole derivative under acidic conditions to yield 2H-Oxazolo[4,5-e]indole .

Industrial Production Methods

Industrial production of 2H-Oxazolo[4,5-e]indole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Oxazolo[4,5-e]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, typically at the C-3 position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of oxazole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2H-Oxazolo[4,5-e]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Oxazolo[4,5-e]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the indole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

2H-Oxazolo[4,5-e]indole can be compared with other similar compounds, such as:

The uniqueness of 2H-Oxazolo[4,5-e]indole lies in its combined oxazole and indole moieties, which confer a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

77482-56-5

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2H-pyrrolo[3,2-e][1,3]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)6-3-4-10-7(1)6/h1-4H,5H2

InChI Key

PMOVBDKOOVMFPE-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C3=CC=NC3=CC=C2O1

Origin of Product

United States

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